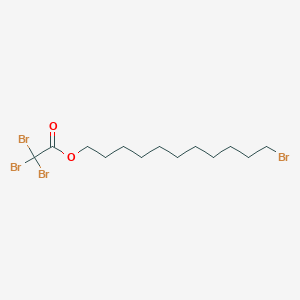

11-Bromoundecyl tribromoacetate

描述

11-Bromoundecyl tribromoacetate is a brominated organic ester comprising a tribromoacetate group (Br₃CCOO⁻) esterified with 11-bromoundecyl alcohol. While direct synthesis data for this compound are absent in the literature, its structure can be inferred from analogous reactions. For example, S-(11-bromoundecyl) thioacetate is synthesized via nucleophilic substitution of 11-bromoundecanol derivatives under basic conditions . The tribromoacetate variant likely follows a similar pathway, involving esterification of 11-bromoundecanol with tribromoacetic acid or its chloride.

This compound’s long alkyl chain (11 carbons) and terminal bromine suggest applications in nanotechnology (e.g., functionalizing gold nanoparticles) and organic synthesis (e.g., bromination reactions) . However, its specific properties and reactivity remain underexplored in available literature.

属性

CAS 编号 |

922721-97-9 |

|---|---|

分子式 |

C13H22Br4O2 |

分子量 |

529.9 g/mol |

IUPAC 名称 |

11-bromoundecyl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C13H22Br4O2/c14-10-8-6-4-2-1-3-5-7-9-11-19-12(18)13(15,16)17/h1-11H2 |

InChI 键 |

PAFVDCLTJCHWGC-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCOC(=O)C(Br)(Br)Br)CCCCCBr |

产品来源 |

United States |

准备方法

Direct Esterification of Tribromoacetic Acid with 11-Bromoundecanol

The most straightforward approach involves acid-catalyzed esterification between tribromoacetic acid ($$ \text{CBr}3\text{COOH} $$) and 11-bromoundecanol ($$ \text{Br}(\text{CH}2){10}\text{CH}2\text{OH} $$). This method mirrors the synthesis of metal tribromoacetates described by Puri and Chhoker, where refluxing anhydrous metal chlorides with excess tribromoacetic acid yielded coordination complexes.

Procedure :

- Combine equimolar quantities of tribromoacetic acid (mp 135–137°C) and 11-bromoundecanol in anhydrous toluene.

- Add catalytic $$ \text{H}2\text{SO}4 $$ (0.5 mol%) and reflux at 110°C under Dean-Stark trap for 12–16 hours.

- Quench the reaction with saturated $$ \text{NaHCO}_3 $$, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Key Considerations :

- Tribromoacetic acid's strong electron-withdrawing effect ($$ \sigma^* = 2.65 $$) necessitates prolonged reflux for complete conversion.

- Water removal via azeotropic distillation is critical to shift equilibrium toward ester formation.

- Yield optimization requires stoichiometric excess of either reagent, though 11-bromoundecanol's higher cost typically dictates acid excess.

Schotten-Baumann Acyl Chloride Condensation

For improved reaction kinetics, tribromoacetyl chloride ($$ \text{CBr}_3\text{COCl} $$) can be condensed with 11-bromoundecanol under Schotten-Baumann conditions. This method parallels the synthesis of S-(11-bromoundecyl) thioacetate, where bromoalkyl precursors reacted with acylating agents.

Procedure :

- Generate tribromoacetyl chloride in situ by treating tribromoacetic acid with $$ \text{SOCl}_2 $$ (2.5 equiv) at 60°C for 3 hours.

- Dissolve 11-bromoundecanol in dry THF and cool to 0°C.

- Add tribromoacetyl chloride dropwise followed by triethylamine (1.1 equiv) as HCl scavenger.

- Warm to room temperature, stir for 6 hours, and isolate product via vacuum distillation (bp 180–185°C/0.1 mmHg).

Advantages :

- Acyl chloride's superior electrophilicity enables reaction completion within 6 hours versus 16 hours for direct esterification.

- Eliminates equilibrium constraints through irreversible chloride elimination.

Transesterification of Methyl Tribromoacetate

Transesterification offers a mild alternative, particularly useful for acid-sensitive substrates. The method draws from tert-butyl ester syntheses, where protected carboxylates underwent alcoholysis.

Procedure :

- Prepare methyl tribromoacetate by refluxing tribromoacetic acid with methanol ($$ \text{H}2\text{SO}4 $$, 12 h).

- Combine methyl ester (1 equiv) with 11-bromoundecanol (1.2 equiv) and $$ \text{Ti(O}^i\text{Pr)}_4 $$ (0.1 equiv) in toluene.

- Heat at 80°C for 8 hours under nitrogen.

- Remove volatiles under reduced pressure and purify residue by recrystallization from ethanol.

Mechanistic Insights :

- Titanium isopropoxide activates the ester carbonyl through Lewis acid coordination, facilitating nucleophilic attack by the 11-bromoundecanol oxygen.

- Methanol byproduct is removed via azeotrope with toluene to drive reaction completion.

Metal-Mediated Metathesis Approach

Inspired by iron tribromoacetate complexes, this method employs salt metathesis between metal tribromoacetates and 11-bromoundecyl halides.

Procedure :

- Synthesize sodium tribromoacetate by neutralizing tribromoacetic acid with $$ \text{NaOH} $$ in ethanol.

- React sodium salt (1 equiv) with 11-bromoundecyl bromide (1.05 equiv) in DMF at 120°C for 24 hours.

- Precipitate product by adding ice water, filter, and dry under vacuum.

Reaction Dynamics :

- Polar aprotic solvents like DMF stabilize the ionic intermediates and enhance reaction rates.

- The bromide leaving group's poor nucleofugacity necessitates elevated temperatures for SN2 displacement.

Comparative Analysis of Synthesis Methods

| Parameter | Direct Esterification | Acyl Chloride | Transesterification | Metathesis |

|---|---|---|---|---|

| Reaction Time (h) | 16 | 6 | 8 | 24 |

| Yield (%) | 68–72 | 85–89 | 78–82 | 63–67 |

| Byproducts | Water | HCl | Methanol | NaBr |

| Purification | Chromatography | Distillation | Recrystallization | Filtration |

| Scalability | Moderate | High | High | Low |

Critical Observations :

- Acyl chloride method provides optimal yield (89%) but requires handling corrosive $$ \text{SOCl}_2 $$.

- Metathesis route avoids acidic conditions but suffers from lower efficiency due to competing elimination.

- Transesterification balances safety and yield, making it preferable for multigram syntheses.

化学反应分析

Types of Reactions

11-Bromoundecyl tribromoacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The tribromoacetate group can be reduced to a less brominated form using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Reducing Agents: Lithium aluminum hydride and other reducing agents can be employed for reduction reactions.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Reduction Products: Reduced forms of the tribromoacetate group.

Hydrolysis Products: 11-Bromoundecanol and tribromoacetic acid.

科学研究应用

11-Bromoundecyl tribromoacetate has several applications in scientific research:

Materials Science: It is used in the synthesis of polymeric materials with unique properties, such as enhanced solubility and catalytic activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of 11-Bromoundecyl tribromoacetate involves its interaction with nucleophiles and reducing agents. The bromine atoms in the compound are highly reactive and can be readily substituted or reduced under appropriate conditions. The tribromoacetate group can also participate in hydrolysis reactions, leading to the formation of 11-bromoundecanol and tribromoacetic acid.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 11-bromoundecyl tribromoacetate with ethyl, butyl, and methyl tribromoacetates:

Key Observations :

- Chain Length Effects: The 11-bromoundecyl chain increases molecular weight and likely reduces volatility compared to shorter-chain analogs. This may enhance solubility in non-polar solvents and improve stability in high-temperature reactions.

- Reactivity : Tribromoacetates are potent brominating agents due to the electron-withdrawing effect of three bromine atoms, which activate the carbonyl group. Longer alkyl chains (e.g., 11-bromoundecyl) may introduce steric hindrance, slowing reactions but improving selectivity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 11-bromoundecyl tribromoacetate, and how can reaction efficiency be monitored?

- Methodology : Use ethyl tribromoacetate (Br₃CCO₂Et) as a brominating agent with alcohols under mild conditions, as it avoids toxic HBr gas generation. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 4:1, Rf ~0.7) and confirm completion using ¹H NMR (e.g., δ 3.78 ppm for brominated alkyl chains) .

- Key Considerations : Ensure stoichiometric control of the tribromoacetate reagent to minimize side reactions like over-bromination or elimination.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine NMR spectroscopy (¹H, ¹³C) for structural confirmation (e.g., δ 32.9 ppm in ¹³C NMR for Br-bound carbons) with GC-MS or HPLC (e.g., Rtx-CLPesticides columns) to assess purity. Use halogen-specific detectors to quantify residual brominated byproducts .

- Validation : Cross-reference spectral data with published benchmarks for tribromoacetate derivatives .

Q. What solvent systems are compatible with this compound in derivatization reactions?

- Methodology : Use non-polar solvents (e.g., dichloromethane, hexane) for bromination reactions. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the tribromoacetate ester group .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the yield of this compound, and how can selectivity be controlled?

- Mechanistic Insight : Tribromoacetate reagents favor SN2 mechanisms due to their strong electrophilicity. To suppress elimination (E2), use low temperatures (0–25°C) and bulky bases (e.g., DBU) .

- Data Analysis : Compare kinetic studies (e.g., Arrhenius plots) under varying conditions to identify dominant pathways .

Q. What strategies resolve contradictions in reported bromination efficiencies when using ethyl tribromoacetate across different substrates?

- Critical Analysis : Evaluate steric and electronic effects of substrates. For example, primary alcohols (e.g., 11-bromoundecanol) react faster than secondary alcohols due to reduced steric hindrance. Use Hammett plots to correlate reactivity with substituent effects .

- Bias Mitigation : Apply rigorous randomization and blinding in experimental design to reduce overestimation of yields (empirical bias reduction per Schulz et al., 1995) .

Q. How can carbene intermediates generated from tribromoacetate derivatives be harnessed for functionalizing this compound?

- Mechanistic Approach : Heating sodium tribromoacetate generates dibromocarbene (CBr₂), which can insert into C–H bonds or undergo cyclopropanation. Use trapping agents (e.g., alkenes) to stabilize intermediates and analyze products via GC-MS .

- Optimization : Adjust reaction temperature (80–120°C) and carbene precursors (e.g., bromoform/KOH) to enhance selectivity .

Q. What analytical challenges arise in quantifying trace brominated impurities in this compound, and how are they addressed?

- Advanced Techniques : Employ high-resolution NMR (e.g., ¹⁹F-decoupled ¹H NMR for halogenated analogs) or LC-MS/MS with collision-induced dissociation to distinguish structural isomers .

- Validation : Use deuterated internal standards (e.g., CD₃CN) for precise quantification .

Methodological Best Practices

- Experimental Design : Always include negative controls (e.g., reactions without tribromoacetate) to identify non-specific bromination .

- Data Reporting : Provide full NMR assignments (δ, multiplicity, J-values) and chromatographic retention times to enable reproducibility .

- Safety Protocols : Tribromoacetate reagents are moisture-sensitive; store under inert gas (N₂/Ar) and handle in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。